
3,3,4,4-Tetramethyl-1,6,3,4-dithiadisilonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,4,4-Tetramethyl-1,6,3,4-dithiadisilonane: is an organosilicon compound characterized by the presence of silicon and sulfur atoms within its molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4-Tetramethyl-1,6,3,4-dithiadisilonane typically involves the reaction of tetramethyldisilane with sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors may be employed to achieve consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3,4,4-Tetramethyl-1,6,3,4-dithiadisilonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: The silicon atoms in the compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, or alcohols can be employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
3,3,4,4-Tetramethyl-1,6,3,4-dithiadisilonane has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds. It is also employed in studying reaction mechanisms involving silicon and sulfur.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 3,3,4,4-Tetramethyl-1,6,3,4-dithiadisilonane involves its interaction with various molecular targets. The silicon and sulfur atoms in the compound can form bonds with other elements, facilitating various chemical transformations. The pathways involved depend on the specific reactions and conditions employed.
Comparaison Avec Des Composés Similaires
3,3,6,6-Tetramethyl-1,4-dioxane-2,5-dione: A compound with similar structural features but different reactivity due to the presence of oxygen atoms.
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: Another organosilicon compound with distinct properties and applications.
Uniqueness: 3,3,4,4-Tetramethyl-1,6,3,4-dithiadisilonane is unique due to the presence of both silicon and sulfur atoms, which impart distinct chemical properties. Its ability to undergo various reactions and form stable products makes it valuable in multiple scientific and industrial applications.
Propriétés
Numéro CAS |
914096-99-4 |
|---|---|
Formule moléculaire |
C9H22S2Si2 |
Poids moléculaire |
250.6 g/mol |
Nom IUPAC |
3,3,4,4-tetramethyl-1,6,3,4-dithiadisilonane |
InChI |
InChI=1S/C9H22S2Si2/c1-12(2)8-10-6-5-7-11-9-13(12,3)4/h5-9H2,1-4H3 |
Clé InChI |
VRDJQEJFPPSXSO-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(CSCCCSC[Si]1(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


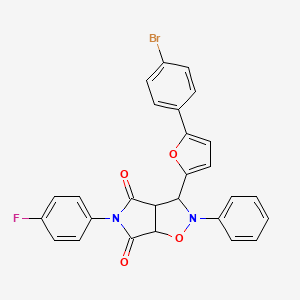
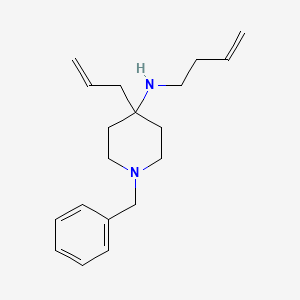
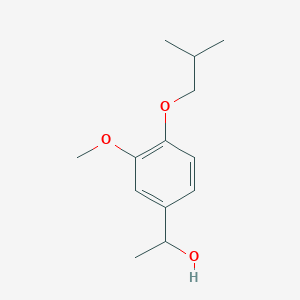
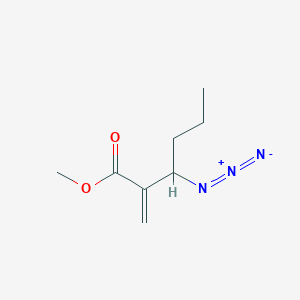
![3-[6-(Azetidine-1-carbonyl)-4-hydroxy-1,2-dimethyl-1H-benzimidazol-5-yl]-1-(2-methylphenyl)propan-1-one](/img/structure/B12618906.png)
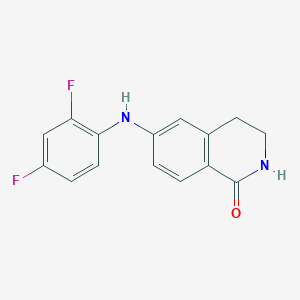
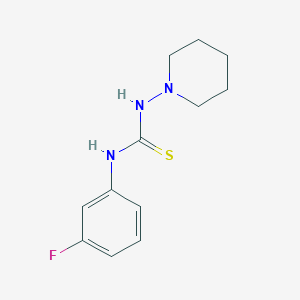
![8-Azabicyclo[3.2.1]octane,8-[bis(2-chlorophenyl)methyl]-3-(2-pyridinyl)-,(3-exo)-](/img/structure/B12618915.png)
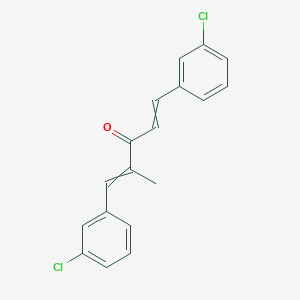
![2-[3,5-Bis(9,9'-spirobi[fluorene]-2-yl)phenyl]-9,9'-spirobi[fluorene]](/img/structure/B12618934.png)
![1-[4-(Benzyloxy)phenyl]-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B12618939.png)
![1-[(1S,2R)-2-ethenoxy-1,2-diphenylethyl]pyrrolidin-2-one](/img/structure/B12618940.png)
![4-[3-Methoxy-4-(3-methylbutoxy)phenyl]but-3-en-2-one](/img/structure/B12618949.png)
![4-[4-(Diethylamino)phenyl]-5-phenyl-2H-1,3-dithiol-2-one](/img/structure/B12618952.png)
